Technical Guide: Spectroscopic Characterization of Hexahydro-s-indacen-4-ol
Technical Guide: Spectroscopic Characterization of Hexahydro-s-indacen-4-ol
This in-depth technical guide details the spectroscopic characterization of 1,2,3,5,6,7-hexahydro-s-indacen-4-ol , a rigid tricyclic phenol derivative often utilized as a scaffold in drug discovery (e.g., NLRP3 inhibitors) and advanced materials.
The guide synthesizes structural analysis with predictive spectroscopic modeling and available literature data to provide a self-validating analytical framework.
Part 1: Molecular Identity & Structural Significance[1]
Hexahydro-s-indacen-4-ol (also known as 4-hydroxy-s-hydrindacene) is a symmetric, tricyclic hydrocarbon derivative. Its rigid, planar architecture makes it a valuable "molecular ruler" in medicinal chemistry, often serving as a bioisostere for 2,6-dialkylphenols or naphthols to lock conformation and improve metabolic stability.
Core Identity Data
| Parameter | Detail |
| IUPAC Name | 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol |
| CAS Registry Number | 63089-54-3 |
| Molecular Formula | C₁₂H₁₄O |
| Molecular Weight | 174.24 g/mol |
| Symmetry Point Group | |
| Key Structural Feature | Central aromatic ring fused to two saturated cyclopentane rings; Phenolic -OH at the axis of symmetry.[1][2] |
Structural Diagram & Numbering
The molecule consists of a central benzene ring (positions 4, 8, and fusion points) flanked by two cyclopentane rings.[3]
-
Position 4: Hydroxyl group (-OH).[3]
-
Positions 1, 2, 3, 5, 6, 7: Aliphatic methylenes.
Part 2: Synthesis & Sample Preparation Context[1][5]
Understanding the synthesis is critical for identifying impurities in the spectra.[3] The compound is typically synthesized via the cycloalkylation of indan derivatives or Friedel-Crafts cyclization, followed by oxidation.[3]
Experimental Protocol: Isolation & Purity Check
-
Pre-Analysis Purification: Recrystallization from non-polar solvents (e.g., Hexane/EtOAc) is recommended to remove isomeric byproducts (e.g., as-indacene derivatives).
-
Purity Validation: HPLC analysis (C18 column, MeCN/H₂O gradient) should show a single peak with UV absorption max ~280 nm (typical for alkyl-phenols).
Figure 1: Synthetic logic flow identifying critical stages for impurity introduction.
Part 3: Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the molecule simplifies the NMR spectrum significantly.[3] The molecule possesses a plane of symmetry passing through C4 and C8, making the two five-membered rings equivalent.[3]
¹H NMR (Proton) Profile
Solvent: CDCl₃ or DMSO-d₆ (DMSO recommended for clear OH observation)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 6.80 – 6.95 | Singlet (s) | 1H | Ar-H (C8) | The sole aromatic proton. Its singlet nature confirms the symmetric substitution pattern.[3] |
| 4.50 – 5.00 | Broad Singlet (br s) | 1H | Ar-OH (C4) | Shift varies with concentration and solvent.[3] Exchangeable with D₂O. |
| 2.85 – 2.95 | Triplet (t) / Multiplet | 4H | Benzylic CH₂ (C3, C5) | Protons on the rings adjacent to the OH group.[3] Deshielded by ortho-OH effect.[3] |
| 2.75 – 2.85 | Triplet (t) / Multiplet | 4H | Benzylic CH₂ (C1, C7) | Protons on the rings distal to the OH group.[3] |
| 2.00 – 2.15 | Quintet (quin) | 4H | Homobenzylic CH₂ (C2, C6) | Central methylenes of the cyclopentane rings.[3] |
Diagnostic Validation:
-
Symmetry Check: You should observe only three aliphatic signals (2:2:2 or 4:4:4 integration ratio depending on resolution). If you see six distinct aliphatic signals, the molecule is asymmetric (likely the as-indacene isomer).[3]
-
Aromatic Region: A single aromatic peak is the hallmark of the s-indacen-4-ol isomer.[3] The as-indacen-4-ol isomer would show two coupled aromatic doublets.
¹³C NMR (Carbon) Profile
| Chemical Shift (δ, ppm) | Type | Assignment | Notes |
| 150.0 – 153.0 | Quaternary | C4 (C-OH) | Deshielded ipso-carbon typical of phenols. |
| 140.0 – 142.0 | Quaternary | C8a, C1a | Ring fusion carbons distal to OH.[3] |
| 128.0 – 130.0 | Quaternary | C3a, C5a | Ring fusion carbons ortho to OH.[3] |
| 114.0 – 116.0 | CH | C8 (Ar-H) | Shielded by the para-OH effect (resonance).[3] |
| 32.0 – 34.0 | CH₂ | C1, C7 | Benzylic carbons.[3] |
| 28.0 – 30.0 | CH₂ | C3, C5 | Benzylic carbons.[3] |
| 25.0 – 26.0 | CH₂ | C2, C6 | Homobenzylic carbons.[3] |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the rigid tricyclic framework and the phenol functionality.[3]
-
3200 – 3450 cm⁻¹: O-H Stretching. Broad band (H-bonded).[3] In dilute solution (CCl₄), a sharp peak at ~3600 cm⁻¹ appears.[3]
-
2850 – 2950 cm⁻¹: C-H Stretching. Strong aliphatic absorptions from the two cyclopentane rings.[3]
-
1580 – 1600 cm⁻¹: C=C Aromatic Ring Stretch.
-
1200 – 1230 cm⁻¹: C-O Stretching. Strong band characteristic of phenols.[3]
Mass Spectrometry (MS)
Ionization Mode: EI (70 eV) or ESI (Negative mode for Phenol)
Molecular Ion: m/z = 174.1 [M]⁺ (Base peak in EI often).[3]
Fragmentation Pathway (EI): The rigidity of the s-hydrindacene core prevents extensive fragmentation, resulting in a stable molecular ion. Primary fragmentation involves the loss of CO (characteristic of phenols) and dehydrogenation.[3]
Figure 2: Predicted EI-MS fragmentation pathway for the phenolic core.
Part 4: Quality Control & Isomer Discrimination
A critical challenge in working with s-indacene derivatives is distinguishing them from as-indacene (asymmetric) isomers.[3]
| Feature | s-Indacen-4-ol (Target) | as-Indacen-4-ol (Impurity) |
| Symmetry | High ( | Low ( |
| ¹H NMR Ar-H | 1 Singlet (1H) | 2 Doublets (AB system, 2H) |
| ¹³C NMR Signals | ~7 distinct signals | ~12 distinct signals |
| Melting Point | High (>150°C, typically ~211°C for derivatives) | Generally lower due to asymmetry |
Protocol for Validation:
-
Acquire ¹H NMR in DMSO-d₆.[3]
-
Integrate the aromatic region (6.5–7.5 ppm).[3]
-
Pass Criteria: Presence of exactly one singlet integrating to 1 proton relative to the aliphatic region (12H).[3]
-
Fail Criteria: Presence of doublets or multiple singlets in the aromatic region.[3]
References
-
PubChem Compound Summary. 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol (CID 12826724). National Library of Medicine.[3] Available at: [Link]
-
World Intellectual Property Organization (WIPO). Patent WO2019211463A1: Novel Compounds (NLRP3 Inhibitors).[3] (Contains synthesis and characterization context for indacene derivatives). Available at: [Link]
-
Organic Syntheses. General methods for Hydrindacene functionalization. (Reference for Friedel-Crafts cyclization protocols). Available at: [Link]
Sources
- 1. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 2. US7964531B2 - 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same - Google Patents [patents.google.com]
- 3. Hydrindane | C9H16 | CID 10325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
